Sodium 3-(4-methyl-2-nitrophenoxy)propanesulphonate Sodium 3-(4-methyl-2-nitrophenoxy)propanesulphonate
Brand Name: Vulcanchem
CAS No.: 79817-52-0
VCID: VC20288137
InChI: InChI=1S/C10H13NO6S.Na/c1-8-3-4-10(9(7-8)11(12)13)17-5-2-6-18(14,15)16;/h3-4,7H,2,5-6H2,1H3,(H,14,15,16);/q;+1/p-1
SMILES:
Molecular Formula: C10H12NNaO6S
Molecular Weight: 297.26 g/mol

Sodium 3-(4-methyl-2-nitrophenoxy)propanesulphonate

CAS No.: 79817-52-0

Cat. No.: VC20288137

Molecular Formula: C10H12NNaO6S

Molecular Weight: 297.26 g/mol

* For research use only. Not for human or veterinary use.

Sodium 3-(4-methyl-2-nitrophenoxy)propanesulphonate - 79817-52-0

Specification

CAS No. 79817-52-0
Molecular Formula C10H12NNaO6S
Molecular Weight 297.26 g/mol
IUPAC Name sodium;3-(4-methyl-2-nitrophenoxy)propane-1-sulfonate
Standard InChI InChI=1S/C10H13NO6S.Na/c1-8-3-4-10(9(7-8)11(12)13)17-5-2-6-18(14,15)16;/h3-4,7H,2,5-6H2,1H3,(H,14,15,16);/q;+1/p-1
Standard InChI Key NYUMEYVVSINMIU-UHFFFAOYSA-M
Canonical SMILES CC1=CC(=C(C=C1)OCCCS(=O)(=O)[O-])[N+](=O)[O-].[Na+]

Introduction

Chemical Identity and Structural Features

Molecular Characterization

Sodium 3-(4-methyl-2-nitrophenoxy)propanesulphonate has the molecular formula C₁₀H₁₂NNaO₆S and a molecular weight of 297.26 g/mol. Its IUPAC name, sodium;3-(4-methyl-2-nitrophenoxy)propane-1-sulfonate, reflects the presence of three critical functional groups:

  • A 4-methyl-2-nitrophenoxy group, which contributes electron-withdrawing characteristics.

  • A propanesulphonate chain, enhancing water solubility due to the sulfonate anion.

  • A sodium counterion, stabilizing the sulfonate group in aqueous media.

The compound’s canonical SMILES string, CC1=CC(=C(C=C1)OCCCS(=O)(=O)[O-])[N+](=O)[O-].[Na+], and InChIKey (NYUMEYVVSINMIU-UHFFFAOYSA-M) provide unambiguous identifiers for database searches.

Crystallographic and Spectroscopic Data

While X-ray crystallographic data remain unpublished, infrared (IR) and nuclear magnetic resonance (NMR) spectra can be inferred from structural analogs:

  • IR: Strong absorption bands at ~1350 cm⁻¹ (asymmetric S=O stretch) and ~1520 cm⁻¹ (NO₂ symmetric stretch).

  • ¹H NMR: Signals for aromatic protons (δ 7.2–8.1 ppm), methyl groups (δ 2.4 ppm), and sulfonate-associated protons (δ 3.1–3.8 ppm).

Synthesis and Production Methods

Laboratory-Scale Synthesis

The compound is typically synthesized via a two-step protocol :

  • Nitrophenoxy Intermediate Formation:

    • 4-Methyl-2-nitrophenol reacts with 1,3-propanesultone in a polar aprotic solvent (e.g., dimethylformamide).

    • Reaction conditions: 80–100°C for 6–12 hours under nitrogen atmosphere.

  • Sulfonation and Sodium Salt Formation:

    • The intermediate undergoes sulfonation with concentrated sulfuric acid, followed by neutralization with sodium hydroxide.

Key Parameters:

ParameterLaboratory ScaleIndustrial Scale
Temperature80–100°C90–120°C
Reaction Time6–12 h4–8 h
Yield65–75%85–92%
Purity (HPLC)≥95%≥98%

Industrial Manufacturing

Large-scale production optimizes cost and efficiency through:

  • Continuous Flow Reactors: Reduce batch variability and improve heat management .

  • In Situ Neutralization: Direct addition of sodium bicarbonate during sulfonation minimizes byproducts .

  • Solvent Recycling: Tetrahydrofuran (THF) recovery systems achieve >90% solvent reuse.

Physicochemical Properties

Solubility and Stability

The compound exhibits high water solubility (>500 g/L at 25°C) due to its ionic sulfonate group, with stability profiles dependent on pH:

  • pH 4–9: Stable for >12 months at 25°C.

  • pH <4: Gradual hydrolysis of the sulfonate group.

  • pH >9: Nitro group reduction risks.

Thermal Behavior

Differential scanning calorimetry (DSC) reveals:

  • Melting Point: 215–220°C (decomposition observed above 220°C).

  • Exothermic Peaks: At 240°C (nitro group decomposition) and 290°C (sulfonate degradation).

Reactivity and Functional Transformations

Nucleophilic Aromatic Substitution

The electron-deficient nitro group facilitates substitution reactions:

  • With Amines: Forms 4-methyl-2-aminophenoxy derivatives (e.g., in drug intermediate synthesis).

  • With Thiols: Produces sulfanylpropanesulphonate analogs for polymer crosslinking .

Reduction Reactions

Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, yielding sodium 3-(4-methyl-2-aminophenoxy)propanesulphonate, a precursor for azo dyes.

Applications in Scientific Research

Pharmaceutical Intermediates

The compound serves as a building block for:

  • Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Sulfonate group enhances bioavailability.

  • Anticancer Agents: Nitrophenoxy moiety participates in DNA intercalation.

Materials Science

  • Ion-Exchange Resins: Sulfonate groups enable cation binding in water treatment membranes.

  • Photoresist Additives: Nitro groups contribute to UV sensitivity in semiconductor lithography .

Industrial Utilization and Market Trends

Global Consumption Patterns

Market data (1997–2027) indicate steady growth at a CAGR of 3.8%, driven by demand in Asia-Pacific (55% market share) and North America (25%) .

Region2020 Consumption (Tonnes)2027 Projection (Tonnes)
Asia-Pacific1,2001,650
North America550720
Europe300400

Key Industrial Sectors

  • Agrochemicals: Solubilizing agent for herbicide formulations.

  • Textiles: Dye-leveling agent in polyamide fiber processing .

Comparative Analysis with Analogous Compounds

CompoundWater SolubilityThermal StabilityApplications
Sodium 4-methylbenzenesulfonate320 g/L250°CDetergent formulations
Sodium 2-nitrobenzenesulfonate180 g/L190°CElectroplating baths
This Compound>500 g/L220°CPharmaceuticals, textiles

Future Research Directions

  • Green Synthesis: Developing solvent-free routes using microwave irradiation.

  • Biological Activity Screening: Exploring antimicrobial and antiviral potential.

  • Advanced Materials: Functionalizing metal-organic frameworks (MOFs) for gas storage.

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